![molecular formula C16H13NO4S B13361702 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione is an organic compound belonging to the class of indole derivatives. . This compound features a sulfonyl group attached to a methyl group, which is further connected to an indole-2,3-dione structure.
Métodos De Preparación
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For the specific synthesis of this compound, the following steps can be employed:
Preparation of Aryl Hydrazine: The starting material, 4-methylphenylsulfonyl chloride, is reacted with hydrazine hydrate to form the corresponding aryl hydrazine.
Fischer Indole Synthesis: The aryl hydrazine is then reacted with a suitable ketone, such as isatin, under acidic conditions to form the indole ring.
N-alkylation: The resulting indole derivative is further alkylated using methyl iodide to introduce the methyl group at the nitrogen position.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth .
Comparación Con Compuestos Similares
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole: This compound shares a similar sulfonyl group but differs in the position of the methyl group and the overall structure.
N-arylsulfonyl-3-acetylindole: This compound features an acetyl group at the C-3 position of the indole ring, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H13NO4S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)sulfonylmethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)22(20,21)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
Clave InChI |
GYBGMFLIJYQNOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


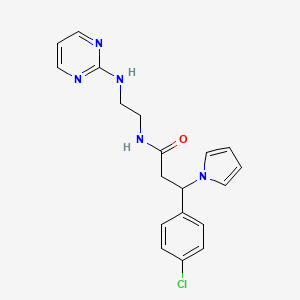
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
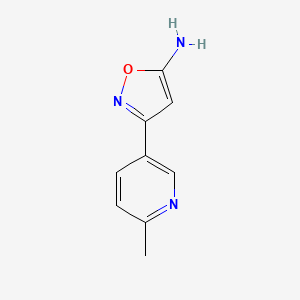
![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)


![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
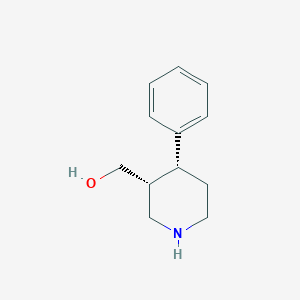
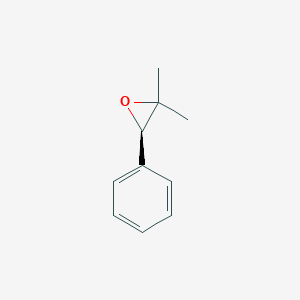
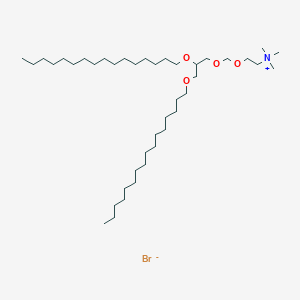
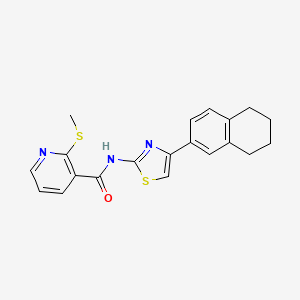
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
